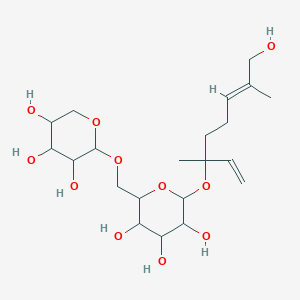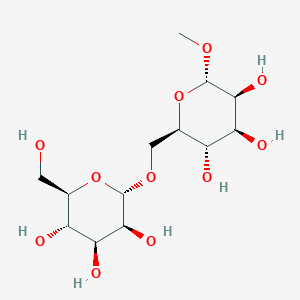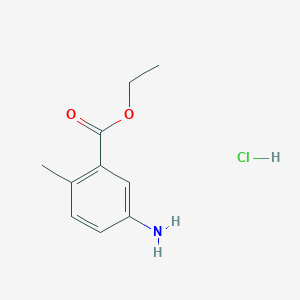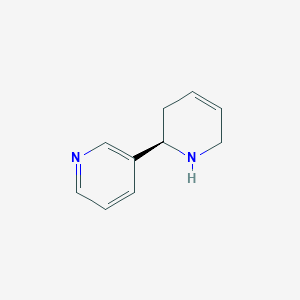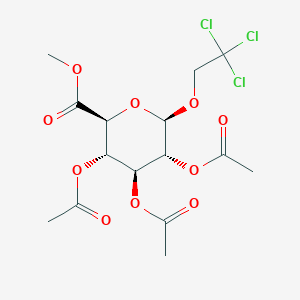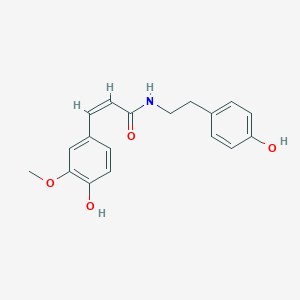
N-顺式-阿魏酰酪胺
描述
N-cis-Feruloyltyramine is a naturally occurring compound found in various plants, particularly in grains and members of the Anacardiaceae family . It is a phenolic amide with a structure that includes a ferulic acid moiety linked to tyramine. This compound is known for its white crystalline solid form and has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
科学研究应用
Chemistry: It is used as a model compound for studying phenolic amides and their reactions.
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.
Medicine: Research has indicated its potential in cancer therapy due to its cytotoxic effects on tumor cells.
作用机制
Target of Action
n-cis-Feruloyltyramine is a natural phenolic compound that exhibits modest inhibitory activity on lipopolysaccharide (LPS)-activated nitric oxide (NO) production in RAW 264.7 cells . Therefore, its primary target can be considered the NO production pathway in these cells.
Mode of Action
The compound interacts with its targets by inhibiting the production of NO when the cells are activated by LPS . This suggests that n-cis-Feruloyltyramine may interfere with the signaling pathways that lead to NO production in response to LPS stimulation.
Pharmacokinetics
It is known to be a soluble compound that is stable under acidic and neutral conditions
Result of Action
The inhibition of NO production by n-cis-Feruloyltyramine in LPS-activated RAW 264.7 cells suggests that it may have anti-inflammatory effects . NO is a signaling molecule that plays a key role in the inflammatory response, so reducing its production could potentially alleviate inflammation.
Action Environment
The action of n-cis-Feruloyltyramine is likely influenced by various environmental factors. For instance, its stability and solubility suggest that it may be more effective in certain pH environments . Additionally, its natural occurrence in certain plants suggests that it may interact with other plant compounds in ways that affect its action, efficacy, and stability.
生化分析
Biochemical Properties
N-cis-Feruloyltyramine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to inhibit the production of nitric oxide in lipopolysaccharide-activated macrophages, indicating its potential anti-inflammatory properties . The compound interacts with nitric oxide synthase enzymes, modulating their activity and reducing the production of reactive nitrogen species. Additionally, N-cis-Feruloyltyramine exhibits antioxidant properties by scavenging free radicals and protecting biomolecules from oxidative damage .
Cellular Effects
N-cis-Feruloyltyramine exerts various effects on different cell types and cellular processes. In macrophages, it inhibits the production of nitric oxide, thereby reducing inflammation . The compound also influences cell signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses and inflammation. By modulating this pathway, N-cis-Feruloyltyramine can potentially reduce the expression of pro-inflammatory cytokines and other mediators . Furthermore, the compound has been shown to affect gene expression and cellular metabolism, contributing to its overall biological activity .
Molecular Mechanism
The molecular mechanism of N-cis-Feruloyltyramine involves its interaction with various biomolecules, leading to its biological effects. The compound binds to nitric oxide synthase enzymes, inhibiting their activity and reducing the production of nitric oxide . This inhibition is crucial for its anti-inflammatory properties. Additionally, N-cis-Feruloyltyramine can scavenge free radicals, protecting cells from oxidative stress and damage . The compound’s ability to modulate gene expression further contributes to its diverse biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cis-Feruloyltyramine can vary over time. The compound is relatively stable under acidic and neutral conditions, making it suitable for various experimental setups . Its stability may be affected by exposure to light and other environmental factors . Long-term studies have shown that N-cis-Feruloyltyramine can maintain its biological activity over extended periods, although its efficacy may decrease due to degradation . Understanding these temporal effects is essential for optimizing its use in research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of N-cis-Feruloyltyramine in animal models vary with different dosages. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory activities . Higher doses may lead to toxic or adverse effects, including potential cytotoxicity . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing any potential risks. Studies have shown that N-cis-Feruloyltyramine can effectively reduce oxidative stress and inflammation in animal models, highlighting its potential as a therapeutic agent .
Metabolic Pathways
N-cis-Feruloyltyramine is involved in various metabolic pathways, interacting with enzymes and cofactors to exert its biological effects. The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the modification of the compound’s structure, enhancing its solubility and facilitating its excretion from the body . Additionally, N-cis-Feruloyltyramine can influence metabolic flux and metabolite levels, contributing to its overall biological activity .
Transport and Distribution
Within cells and tissues, N-cis-Feruloyltyramine is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and localization within cells . Once inside the cells, N-cis-Feruloyltyramine can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . Understanding the transport and distribution of N-cis-Feruloyltyramine is crucial for optimizing its therapeutic potential and ensuring its effective delivery to target tissues.
Subcellular Localization
N-cis-Feruloyltyramine exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, N-cis-Feruloyltyramine can localize to the mitochondria, where it exerts its antioxidant effects by scavenging free radicals and protecting mitochondrial DNA from oxidative damage . Understanding the subcellular localization of N-cis-Feruloyltyramine is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
N-cis-Feruloyltyramine can be synthesized through the extraction of natural products from plants, followed by purification and crystallization . The typical synthetic route involves the following steps:
Extraction: The compound is extracted from plant sources using solvents such as methanol or ethanol.
Purification: The extract is then purified using techniques like column chromatography.
Crystallization: The purified compound is crystallized to obtain N-cis-Feruloyltyramine in its solid form.
Industrial Production Methods
Industrial production of N-cis-Feruloyltyramine is not widely documented, but it generally follows similar extraction and purification processes as those used in laboratory settings. The scalability of these methods depends on the availability of plant sources and the efficiency of the extraction and purification techniques.
化学反应分析
Types of Reactions
N-cis-Feruloyltyramine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-cis-Feruloyltyramine, which can have different biological activities and properties.
相似化合物的比较
N-cis-Feruloyltyramine is compared with other similar compounds such as:
N-trans-Feruloyltyramine: This isomer has similar biological activities but differs in its geometric configuration.
Secoisolariciresinol: Another phenolic compound with antioxidant properties, but with a different structural framework.
These comparisons highlight the unique properties of N-cis-Feruloyltyramine, particularly its specific geometric configuration and its resulting biological activities.
属性
IUPAC Name |
(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNKDMSXVRADT-UITAMQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\C(=O)NCCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313914 | |
| Record name | N-cis-Feruloyl tyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80510-09-4 | |
| Record name | N-cis-Feruloyl tyramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80510-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080510094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-cis-Feruloyl tyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cis-Feruloyltyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


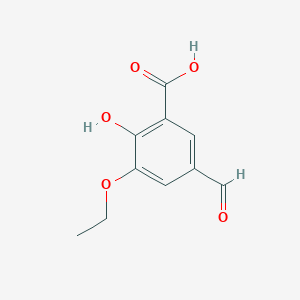
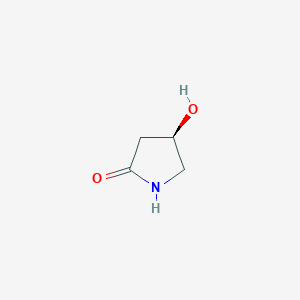

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)
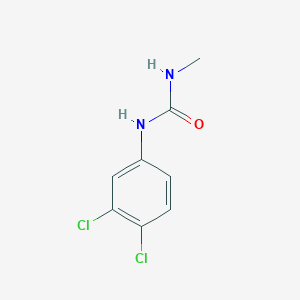
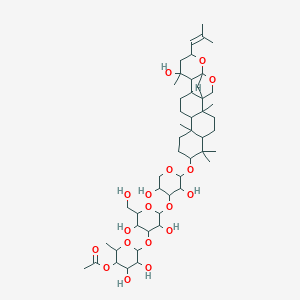
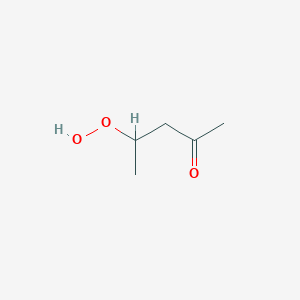
![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B119346.png)
![(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine](/img/structure/B119350.png)
